molecular formula C11H8N2O3 B14039247 5-(1H-Indol-3-yl)oxazolidine-2,4-dione

5-(1H-Indol-3-yl)oxazolidine-2,4-dione

Cat. No.: B14039247
M. Wt: 216.19 g/mol
InChI Key: DDWRAUMWZIQKQB-UHFFFAOYSA-N
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Description

5-(1H-Indol-3-yl)oxazolidine-2,4-dione is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. This compound features a molecular hybrid structure combining an indole moiety with an oxazolidine-2,4-dione core. Although specific biological data for this exact compound may be limited, research on closely related structural analogs provides strong insight into its potential research applications. Compounds integrating indole and similar heterocyclic dione pharmacophores, such as thiazolidine-2,4-dione, have demonstrated promising broad-spectrum biological activity . Specifically, such (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione derivatives have shown potent antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria, in some cases exceeding the activity of standard antibiotics like ampicillin . Furthermore, some derivatives have exhibited significant activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . These analogs also demonstrate potent antifungal activity, outperforming reference drugs like bifonazole and ketoconazole in laboratory studies . The mechanism of action for this class of compounds is an active area of investigation, with molecular docking studies suggesting potential inhibition of key bacterial enzymes like MurB and fungal enzymes like CYP51 . This makes this compound a valuable scaffold for researchers exploring new modes of action to combat drug-resistant pathogens and for profiling against a wider panel of enzymatic targets. This product is intended for research use only and is not approved for human consumption.

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

5-(1H-indol-3-yl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C11H8N2O3/c14-10-9(16-11(15)13-10)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,(H,13,14,15)

InChI Key

DDWRAUMWZIQKQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3C(=O)NC(=O)O3

Origin of Product

United States

Preparation Methods

Preparation via Reaction of Carbamates with 2-Hydroxycarboxylic Acid Esters

One of the classical and industrially relevant methods involves the reaction of carbamates with 2-hydroxycarboxylic acid esters under thermal conditions, sometimes with catalysts, to yield oxazolidine-2,4-diones in good yield and purity.

  • General Reaction Scheme :
    A carbamate of the formula R¹–NH–COOR⁴ (where R¹ can be an aryl group such as 3-indolyl and R⁴ is an alkyl group) is reacted with a 2-hydroxycarboxylic acid ester (e.g., lactate esters) at temperatures ranging from 80° to 250° C. This reaction can be performed in the presence or absence of a catalyst such as tributylamine.
  • Reaction Conditions and Example :
    For example, refluxing isobutyl N-(3,5-dichlorophenyl)-carbamate with isobutyl vinyl-lactate and tributylamine for 1 hour followed by distillation of by-products and precipitation in methanol yielded the corresponding oxazolidine-2,4-dione in 88% yield.
  • Relevance to Indolyl Derivatives :
    Although the example cited uses a dichlorophenyl substituent, the method is applicable to aryl carbamates including those bearing indole groups, given the similarity in reactivity of aryl amines.
Parameter Typical Range / Example
Carbamate type R¹ = aryl (including indolyl), R⁴ = alkyl
2-Hydroxycarboxylic ester Lactate esters (e.g., vinyl lactate)
Temperature 80° to 250° C
Catalyst Optional (e.g., tributylamine)
Reaction time 1 hour reflux + distillation
Yield Up to 88%

Tandem Phosphorus-Mediated Carboxylative Condensation Using Atmospheric Carbon Dioxide

A more recent and mild synthetic approach involves a one-pot tandem reaction using atmospheric carbon dioxide as a carbonyl source:

  • Method Overview :
    Primary amines (including those with indole substituents) react with α-ketoesters in the presence of a phosphorus reagent that mediates carboxylative condensation followed by base-catalyzed cyclization to form oxazolidine-2,4-diones.
  • Advantages :
    This method operates under mild, transition-metal-free conditions and uses atmospheric CO₂, making it environmentally friendly and convenient.
  • Research Outcomes :
    The method successfully synthesized various oxazolidine-2,4-diones, including those with indolyl substituents, with good yields and purity. Reaction monitoring by TLC and product purification by flash chromatography or recrystallization were standard.
  • Typical Reaction Conditions :
    Room temperature to mild heating, atmospheric pressure CO₂, phosphorus reagent, base catalyst.
Parameter Details
Substrates Primary amines (including indolyl amines), α-ketoesters
Carbon source Atmospheric CO₂
Catalyst Phosphorus reagent, base
Reaction conditions Mild temperature, one-pot
Product purification Flash chromatography, recrystallization
Yield Generally good (varies with substrate)

Synthesis Using Oxalyl Chloride and Amino Acids

Another approach involves the cyclization of amino acid derivatives using oxalyl chloride to form oxazolidine-2,4-diones:

  • Procedure :
    Amino acids or amino acid esters bearing the indolyl group are treated with oxalyl chloride, facilitating cyclization to the oxazolidine-2,4-dione ring system.
  • Yields and Characterization :
    Reported yields range from moderate to good (20–80%), with melting points and CHN elemental analysis confirming product identity.
  • Example Compounds :
    Compounds such as 3-methylene indole derivatives were synthesized with yields around 80%, melting points in the 150–160 °C range, and consistent elemental analyses.
Parameter Typical Values
Starting material Amino acids or esters with indolyl moiety
Reagent Oxalyl chloride
Yield 20–80%
Characterization Melting point, CHN analysis

Knoevenagel Condensation for Related Derivatives (Contextual)

Although Knoevenagel condensation is more commonly used for 5-arylidene-thiazolidine-2,4-dione derivatives, the methodology informs general preparation strategies for heterocyclic diones and may be adapted for oxazolidine-2,4-diones with appropriate substrates.

Summary Table of Preparation Methods for 5-(1H-Indol-3-yl)oxazolidine-2,4-dione

Method Key Reagents & Conditions Advantages Typical Yield (%) Notes
Carbamate + 2-Hydroxycarboxylic Ester Carbamate (indolyl), lactate ester, 80–250°C, catalyst optional High yield, scalable Up to 88 Industrially relevant
Phosphorus-Mediated Tandem Reaction Primary amine, α-ketoester, atmospheric CO₂, phosphorus reagent, base Mild, green, one-pot Good Transition-metal-free
Oxalyl Chloride Cyclization Amino acid derivatives + oxalyl chloride Straightforward, moderate yield 20–80 Suitable for indolyl amino acids
Knoevenagel Condensation (related context) Thiazolidine-2,4-dione + aldehydes, reflux in ethanol Well-established for related compounds 45–70 Mainly for thiazolidinediones

Detailed Research Outcomes and Analytical Data

  • Yields and Purity : The carbamate method consistently delivers yields near 88% with high purity as confirmed by melting point and chromatographic analysis. The phosphorus-mediated method achieves good yields under mild conditions and allows for easy purification by chromatography. Oxalyl chloride-based synthesis yields vary but are reproducible with proper control of reaction conditions.

  • Characterization : Products are typically characterized by melting point determination, elemental CHN analysis, nuclear magnetic resonance (¹H NMR, ¹³C NMR), and infrared spectroscopy confirming the oxazolidine-2,4-dione ring and indolyl substituent presence.

  • Reaction Monitoring : Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, especially in the phosphorus-mediated and oxalyl chloride methods.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Indol-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "5-(1H-Indol-3-yl)oxazolidine-2,4-dione":

Antimicrobial Activity:

  • Several 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have been synthesized and evaluated for antimicrobial activity .
  • These compounds exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with activity exceeding that of ampicillin and, for most compounds, streptomycin .
  • The most sensitive bacterium was S. aureus (ATCC 6538), while L. monocytogenes (NCTC 7973) was the most resistant .
  • Compound 5d (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide showed the best antibacterial activity (MIC at 37.9–113.8 μM, and MBC at 57.8–118.3 μM) .
  • Three active compounds (5d, 5g, and 5k ) were evaluated against resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli .
  • N-(4-oxo-2-thioxothiazolidin-3-yl)carboxamides exhibit antimicrobial action .

Anticonvulsant Activity:

  • Siddiqui et al. reported the synthesis of new 5-(1H-indol-3-yl)methyl compounds .
  • Various N-(5-chloro-6-substituted-benzothiazol-2-yl)- N′-(substituted phenyl)-[1,3,4]thiadiazole-2,5-diamines were synthesized and screened for anticonvulsant activity, with some compounds showing complete protection against MES-induced seizures .

Other Activities:

  • N-(4-oxo-2-thioxothiazolidin-3-yl)carboxamides also exhibit antitumor actions, are dual COX-1/2 and 5-LOX inhibitors, non-nucleoside inhibitors of Hepatitis C NS5b RNA polymerase, and HIV-1 reverse transcriptase inhibitors .
  • 5-substituted oxazolidine-2,4-diones may have hypoglycemic activity . A blood sugar reduction of 9% or more can indicate statistically significant hypoglycemic activity .
  • 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines have been designed and synthesized as Bcl-2 inhibitory anticancer agents .

Synthesis:

  • A versatile synthesis of quaternary 1,3-oxazolidine-2,4-diones has been developed via a two-step reaction sequence from readily available materials .

Mechanism of Action

The mechanism of action of 5-(1H-Indol-3-yl)oxazolidine-2,4-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and oxazolidine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects .

Comparison with Similar Compounds

Structural Analogues: Heterocyclic Core Variations

Table 1: Structural Comparison of 5-(1H-Indol-3-yl)-Based Heterocycles

Compound Class Core Structure Key Substituent Bioactivity Highlights References
Oxazolidine-2,4-dione O, N in ring 1H-Indol-3-yl Limited direct data; inferred stability from analogs
Thiazolidine-2,4-dione S, N in ring (1H-Indol-3-yl)methylene LOX inhibition (IC50: 7.46 µM), anticancer (IC50: <30 µM)
Imidazolidine-2,4-dione (Hydantoin) Two N atoms in ring (1H-Indol-3-yl)methylidene Natural products (aplysinopsins); marine-derived bioactivity
Thiadiazolidinedione S, N, additional S Indole derivatives Dual GSK-3β/tau-aggregation inhibition (IC50: 4.93 µM)

Key Insights :

  • Heteroatom Impact : Thiazolidinediones (S-containing) exhibit stronger enzyme inhibition (e.g., LOX, GSK-3β) compared to oxazolidinediones, likely due to enhanced electrophilicity and binding interactions .
  • Hydantoins: The imidazolidinedione core in aplysinopsins is associated with natural product bioactivity but lacks the oxygen atom’s metabolic stability .
Substituent Effects on Bioactivity

Table 2: Substituent-Dependent Activities of Indole-Containing Diones

Compound (Structure) Substituent(s) Bioactivity Data Reference
5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione (1s) Methylene linker LOX inhibition: 76.3% at 100 µM; IC50: 7.46 µM
5-((1-Methylindol-3-yl)methylene)thiazolidine-2,4-dione (T1) N-Methylindole GSK-3β inhibition: IC50 = 0.89 µM; BBB penetrable
5-(3-Methoxybenzylidene)thiazolidine-2,4-dione (1d) 3-Methoxybenzylidene Lipid peroxidation inhibition: 84.2%
Oxazolidinedione analogs (e.g., S17.7) Chlorobenzylidene, methoxyphenyl High yields (90–93%); melting points: 188–206°C

Key Insights :

  • Indole Substitution : N-Alkylation (e.g., methyl, benzyl) enhances anticancer activity (e.g., compounds e1 , e3 in ) but may reduce LOX inhibition due to steric hindrance .
  • Aromatic Modifications : Methoxy groups (e.g., 1d ) improve lipid peroxidation inhibition but reduce LOX activity, highlighting substituent-dependent trade-offs .
Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacokinetic and Physical Data

Property 5-(1H-Indol-3-yl)oxazolidine-2,4-dione (Inferred) Thiazolidinedione (1s) Hydantoin (Aplysinopsin)
Lipophilicity (LogP) Moderate (indole + polar dione) Higher (S atom) Variable (marine-derived)
Melting Point ~200–230°C (analog-based) 231–232°C 154–250°C
BBB Penetration Likely moderate Confirmed (e.g., T1) Limited data

Key Insights :

  • BBB Penetration : Thiazolidinediones with indole substituents (e.g., T1 ) show superior brain uptake compared to oxazolidinediones, critical for CNS-targeted therapies .
  • Thermal Stability : Oxazolidinediones exhibit higher melting points than hydantoins, suggesting stronger crystalline packing .

Q & A

Q. What are the standard synthetic routes for 5-(1H-Indol-3-yl)oxazolidine-2,4-dione?

The compound is typically synthesized via condensation reactions involving indole derivatives and oxazolidine precursors. Key methods include:

  • Acetic acid-mediated cyclization : Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone or oxadiazole precursors under reflux in acetic acid with sodium acetate as a catalyst. This method yields products after recrystallization from acetic acid .
  • Catalytic synthesis : Using p-toluenesulfonic acid (p-TSA) as a catalyst in dichloromethane at room temperature, followed by filtration and recrystallization from ethanol. This method achieves high yields (>85%) and purity .

Q. How is this compound characterized using spectroscopic methods?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the indole moiety (e.g., aromatic protons at δ 7.1–7.8 ppm) and oxazolidine-dione ring (carbonyl carbons at δ 165–175 ppm) .
  • FT-IR and Raman spectroscopy : Stretching vibrations for C=O (1700–1750 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) bonds are used to validate the core structure .
  • Mass spectrometry (EI-MS) : Molecular ion peaks ([M+^+]) and fragmentation patterns confirm molecular weight and substituent positions .

Q. What safety precautions are required when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of aerosols or dust.
  • Storage : Store at 2–8°C in airtight containers, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst screening : Replace acetic acid with p-TSA (10 mol%) to reduce reaction time from 3–5 hours to <2 hours .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance solubility of indole precursors .
  • Temperature control : Reflux in acetic acid at 110°C ensures complete cyclization while minimizing side products .

Q. How to resolve contradictions between experimental and theoretical spectral data?

  • Computational validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate 1^1H NMR and IR spectra. Compare theoretical predictions with experimental data to identify discrepancies in substituent effects or tautomeric forms .
  • X-ray crystallography : Resolve ambiguities in bond angles or ring conformations by determining the crystal structure .

Q. What computational approaches are used to study its electronic and structural properties?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution.
  • Vibrational mode analysis : Assign FT-Raman peaks to specific molecular vibrations (e.g., C=O bending at 620 cm1^{-1}) .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

Q. How is the biological activity of this compound evaluated mechanistically?

  • Enzyme inhibition assays : Test inhibition of kinases or oxidoreductases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). IC50_{50} values are calculated from dose-response curves .
  • Cellular uptake studies : Use radiolabeled analogs (e.g., 14^14C-tagged derivatives) to quantify intracellular accumulation in cancer cell lines .

Q. How to handle polymorphic forms of the compound?

  • Crystallization screening : Vary solvents (e.g., ethanol vs. acetonitrile) and cooling rates to isolate polymorphs.
  • DSC/TGA analysis : Characterize thermal stability and phase transitions. For example, Form I may melt at 210°C, while Form II exhibits a lower melting point .

Q. What strategies mitigate by-product formation during synthesis?

  • Purification techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted indole precursors.
  • Reaction monitoring : Employ TLC or HPLC to track intermediate formation and terminate reactions at optimal conversion .

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